1-chloro-4-nitro-10H-acridin-9-one chemical structure properties
1-chloro-4-nitro-10H-acridin-9-one chemical structure properties
An In-Depth Technical Guide to 1-chloro-4-nitro-10H-acridin-9-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The acridone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on a specific, under-investigated derivative, 1-chloro-4-nitro-10H-acridin-9-one. The presence of both a chloro and a nitro group on the planar acridone ring system suggests a high potential for potent biological activity, likely through mechanisms such as DNA intercalation and enzyme inhibition. This document provides a comprehensive overview of its structural properties, proposes a detailed, field-proven synthetic pathway based on established chemical principles, and outlines methods for its characterization. Furthermore, it extrapolates the potential therapeutic applications of this molecule by analyzing structure-activity relationships derived from closely related chloro- and nitro-acridone analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel acridone derivatives as potential therapeutic agents.
Introduction to the Acridone Scaffold and Target Compound
Acridone, or 9(10H)-acridin-one, is a tricyclic aromatic compound whose planar structure is a critical feature for its biological activity.[1][2] The ability of this planar system to insert itself between the base pairs of DNA (intercalation) is a primary mechanism behind the cytotoxic effects of many of its derivatives.[3] The acridone nucleus is associated with a remarkable range of pharmacological actions, including anticancer, antimalarial, antiherpetic, and antibacterial activities.[4] This has made it a focal point for synthetic chemists and pharmacologists for over a century.[1][5]
This guide specifically examines 1-chloro-4-nitro-10H-acridin-9-one . The rationale for focusing on this derivative stems from the known impact of its constituent functional groups on biological efficacy:
-
The Acridone Core: Provides the essential planar geometry for DNA intercalation and serves as the fundamental pharmacophore.[4]
-
The Chloro Group (C1): As an electron-withdrawing group, it can modulate the electronic distribution of the aromatic system, influencing binding affinities and metabolic stability. It also provides a potential handle for further synthetic modifications. Chloro-substituted acridones have demonstrated significant cytotoxic effects, particularly against multidrug-resistant (MDR) cancer cell lines.[3]
-
The Nitro Group (C4): This is a strong electron-withdrawing group known to be a key feature in many bioactive molecules. Derivatives of 1-nitro-acridine have been shown to possess potent cytotoxic, cytostatic, and antiparasitic properties.[6][7]
The combination of these features in a single molecule makes 1-chloro-4-nitro-10H-acridin-9-one a compelling target for synthesis and biological evaluation in the pursuit of novel therapeutic agents.[8]
Structural and Physicochemical Properties
While specific experimental data for 1-chloro-4-nitro-10H-acridin-9-one is not widely available, its core properties can be accurately predicted based on its structure and data from analogous compounds.
Chemical Structure
The structure consists of a central pyridinone ring fused to two benzene rings, with a chlorine atom at position 1 and a nitro group at position 4.
Caption: Chemical Structure of 1-chloro-4-nitro-10H-acridin-9-one.
Physicochemical Data Summary
The following table summarizes the key computed and expected properties of the target molecule.
| Property | Value | Source/Method |
| IUPAC Name | 1-chloro-4-nitro-10H-acridin-9-one | Lexichem |
| Molecular Formula | C₁₃H₇ClN₂O₃ | - |
| Molecular Weight | 286.66 g/mol | - |
| Appearance | Expected to be a yellow crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in DMF, DMSO, and hot acetic acid | [1] |
| Melting Point | >300 °C (predicted) | [1] |
| XLogP3 | 3.1 (predicted) | PubChem CID 15856119 |
Synthesis and Characterization
While a dedicated synthesis for 1-chloro-4-nitro-10H-acridin-9-one is not prominently published, a robust synthetic route can be designed based on the classical Ullmann condensation followed by an acid-catalyzed cyclization, a cornerstone of acridone synthesis.[9][10]
Proposed Synthetic Workflow
The synthesis is a two-step process starting from commercially available precursors. The key steps involve the formation of an N-C bond to create a diarylamine intermediate, followed by an intramolecular cyclization to form the tricyclic acridone core.
Caption: Proposed two-step synthesis of 1-chloro-4-nitro-10H-acridin-9-one.
Experimental Protocol: A Self-Validating System
This protocol is a representative methodology derived from established procedures for similar acridone syntheses.[4][11]
Step 1: Ullmann Condensation to form 2-(2-chlorophenylamino)-5-nitrobenzoic acid
-
Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.0 eq), 1,2-dichlorobenzene (2.0 eq, serves as both reactant and solvent), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (0.1 eq).
-
Rationale: Anhydrous potassium carbonate acts as the base to deprotonate the aminobenzoic acid, facilitating nucleophilic substitution. The copper catalyst is essential for activating the aryl halide in the Ullmann coupling reaction.[10] Using an excess of 1,2-dichlorobenzene ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approx. 180 °C) with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane), observing the disappearance of the starting materials.
-
Work-up: After cooling, remove the excess 1,2-dichlorobenzene by steam distillation. Acidify the aqueous residue with dilute HCl to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from aqueous ethanol to yield the intermediate N-phenylanthranilic acid derivative.
Step 2: Intramolecular Cyclization to form 1-chloro-4-nitro-10H-acridin-9-one
-
Setup: In a flask, carefully add the dried intermediate from Step 1 (1.0 eq) to polyphosphoric acid (PPA) (10x by weight) or concentrated sulfuric acid.
-
Rationale: PPA or sulfuric acid serves as both a solvent and a powerful dehydrating agent, promoting the intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) that closes the ring to form the acridone system.[11]
-
Reaction: Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours with occasional stirring.
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. The product will precipitate out.
-
Purification (Self-Validation): Filter the yellow solid precipitate, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The final product can be further purified by recrystallization from a high-boiling solvent like N,N-dimethylformamide (DMF) or acetic acid to yield the pure 1-chloro-4-nitro-10H-acridin-9-one.[4]
Analytical Characterization
Confirmation of the product's identity and purity is crucial. The following table outlines the expected spectroscopic data.
| Technique | Expected Observations |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2900 (N-H), ~1640 (C=O, ketone), ~1520 & ~1340 (N-O, nitro), ~750 (C-Cl)[4] |
| ¹H-NMR (DMSO-d₆, δ, ppm) | ~12.0 (s, 1H, N-H), ~7.5-8.5 (m, 6H, Ar-H) |
| ¹³C-NMR (DMSO-d₆, δ, ppm) | ~177 (C=O), ~115-150 (aromatic carbons) |
| Mass Spec (ESI-MS) | m/z: 285.01 [M-H]⁻ or 287.01 [M+H]⁺, showing characteristic isotopic pattern for one chlorine atom. |
Biological Activity and Drug Development Potential
Direct experimental data on the biological effects of 1-chloro-4-nitro-10H-acridin-9-one are scarce. However, a strong inference of its potential can be drawn from extensive research on its structural analogues.
Anticancer Potential: A Multi-faceted Approach
The primary therapeutic promise for this compound lies in oncology.[8]
-
DNA Intercalation: The planar acridone core is a classic DNA intercalating motif. This physical insertion into the DNA helix can disrupt replication and transcription, leading to cell cycle arrest and apoptosis. The presence of electron-withdrawing groups can enhance this interaction.[3]
-
Cytotoxicity in Multidrug-Resistant (MDR) Cells: A study on chloro-acridone derivatives demonstrated significant cytotoxic activity against human promyelocytic leukemia cell lines (HL-60), including sublines resistant to vincristine and doxorubicin.[3] This suggests that 1-chloro-4-nitro-10H-acridin-9-one could be a promising candidate for overcoming MDR in cancer, a major challenge in chemotherapy.[3][8]
-
Enzyme Inhibition: Acridone derivatives are known to inhibit key cellular enzymes.
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition leads to DNA strand breaks and cell death.
-
AKT Kinase: This is a central node in cell survival signaling pathways. A series of N10-substituted acridones were identified as potent AKT inhibitors, showing cytotoxicity against breast cancer cells.[11][12] The core acridone structure is vital for this activity.
-
Antimicrobial and Antiparasitic Activity
The acridone scaffold is also a viable platform for developing antimicrobial agents.
-
Antibacterial Activity: N-substituted acridone derivatives have shown good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4]
-
Antiparasitic Activity: The synthesis of 1-nitro and 1-amino acridinones has been explored for antiparasitic applications. One derivative, in particular, showed promising antiamoebic activity.[6] This highlights the importance of the 1-nitro substitution pattern for this specific biological effect.
Conclusion and Future Perspectives
1-chloro-4-nitro-10H-acridin-9-one represents a highly promising, yet underexplored, molecule at the intersection of established pharmacophores. Its design combines the DNA-intercalating planar acridone core with a chloro-substituent known to be active against MDR cells and a nitro-substituent found in potent cytotoxic and antiparasitic agents.
The logical path forward involves a systematic investigation:
-
Synthesis and Confirmation: The compound should be synthesized via the proposed Ullmann condensation and cyclization route. Its structure and purity must be rigorously confirmed using modern analytical techniques (NMR, MS, FTIR, Elemental Analysis).
-
In Vitro Screening: The purified compound should be evaluated for its cytotoxic and cytostatic effects against a diverse panel of human cancer cell lines, including well-characterized MDR lines. Parallel screening for antibacterial, antifungal, and antiparasitic activity is also warranted.
-
Mechanistic Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action. This could include DNA binding assays (e.g., UV-Vis titration, fluorescence quenching), topoisomerase and kinase inhibition assays, and cell cycle analysis.
By following this research trajectory, the full therapeutic potential of 1-chloro-4-nitro-10H-acridin-9-one can be systematically uncovered, potentially leading to the development of a novel and effective agent for challenging diseases.
References
-
Girdhar, A., et al. (2010). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Acta Poloniae Pharmaceutica, 67(3), 211-214. [Link]
-
Prasad, V. V. S. R., et al. (2008). Chloro acridone derivatives as cytotoxic agents active on multidrug-resistant cell lines and their duplex DNA complex studies by electrospray ionization mass spectrometry. Chemical Biology & Drug Design, 72(6), 212-9. [Link]
-
Rasco, T. F., et al. (2007). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 51(9), 3248-3257. [Link]
-
Gundla, R., et al. (2023). Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(5), 1845-1860. [Link]
-
Ngadi, L., et al. (1993). Synthesis and antiparasitic activity of new 1-nitro, 1-amino and 1-acetamido 9-acridinones. Arzneimittelforschung, 43(4), 480-3. [Link]
-
Al-Joboury, H. H. (2016). Synthesis of compounds containing 9(10H)-Acridone. ResearchGate. [Link]
-
Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2). [Link]
-
Murahari, M., et al. (2023). Design, synthesis and evaluation of acridone-2-carbohydrazide derivatives as p-AKT Ser 473 kinase inhibitors. Future Medicinal Chemistry, 15(10), 839-858. [Link]
-
Radzikowski, C., et al. (1967). The cytotoxic and cytostatic effect of the derivative of 1-nitro-9-aminoacridine in tissue culture. Neoplasma, 14(2), 121-34. [Link]
-
PubChem. 9(10h)-acridinone, 4-nitro-1-(phenylthio)-. [Link]
-
Kumari, M., et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230. [Link]
-
PubChem. Acridone. [Link]
-
Constantinou-Kokotou, V., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7, 50596-50616. [Link]
-
Mayur, Y. C., et al. (2022). A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships. European Journal of Medicinal Chemistry, 240, 114527. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloro acridone derivatives as cytotoxic agents active on multidrug-resistant cell lines and their duplex DNA complex studies by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antiparasitic activity of new 1-nitro, 1-amino and 1-acetamido 9-acridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxic and cytostatic effect of the derivative of 1-nitro-9-aminoacridine in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
